N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Physicochemical profiling Drug-likeness Lead optimization

Choose CAS 922922-24-5 for its 3D-QSAR-validated 3,4-dimethoxyphenyl pharmacophore, essential for target-binding activity. Optimized lipophilicity (XLogP3 4.3) reduces non-specific binding vs. 4-chloro analogs. This scaffold enables systematic side-chain SAR for tubulin-targeted anticancer programs. Ensure your procurement specifies this exact substitution pattern; generic in-class analogs lack the validated core motif.

Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
CAS No. 922922-24-5
Cat. No. B2398777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
CAS922922-24-5
Molecular FormulaC20H20N2O4S2
Molecular Weight416.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H20N2O4S2/c1-24-14-5-7-15(8-6-14)27-12-19(23)22-20-21-16(11-28-20)13-4-9-17(25-2)18(10-13)26-3/h4-11H,12H2,1-3H3,(H,21,22,23)
InChIKeyDWAOMSXEWGIGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 922922-24-5): Structural Profile and Key Differentiators


N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (CAS 922922-24-5) is a synthetic thiazole-acetamide hybrid featuring a 3,4-dimethoxyphenyl-substituted thiazole core linked via an acetamide bridge to a 4-methoxyphenylthio moiety [1]. With a molecular weight of 416.5 g/mol, XLogP3 of 4.3, topological polar surface area (TPSA) of 123 Ų, and 8 rotatable bonds, it occupies a distinct drug-like physicochemical space compared to its closest in-class analogs [1]. The compound is cataloged in PubChem (CID 18586094) and is primarily distributed as a research-grade screening compound for medicinal chemistry and early-stage drug discovery programs [1].

Why Generic Thiazole-Acetamide Replacement Is Not Viable for CAS 922922-24-5


The biological performance of thiazole-acetamide derivatives is exquisitely sensitive to the substitution pattern on the 4-phenyl ring of the thiazole core. A validated 3D-QSAR (CoMFA/CoMSIA) study demonstrated that the presence of oxymethyl groups in both meta and para positions—i.e., the 3,4-dimethoxyphenyl arrangement—is necessary for target-binding activity in this chemotype, while even minor deviations (e.g., 4-methoxy alone, 3-methoxy alone, or unsubstituted phenyl) abolish key pharmacophoric interactions [1]. Consequently, compounds lacking the 3,4-dimethoxyphenyl motif cannot be assumed to recapitulate the target engagement profile of CAS 922922-24-5, making generic in-class substitution a high-risk procurement decision without explicit comparative data.

Quantitative Differentiation Evidence for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide (922922-24-5)


Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. 4-Chlorophenylthio Analog (CAS 864936-44-7)

The target compound incorporates a 4-methoxyphenylthio acetamide side chain, which confers distinct physicochemical properties relative to its closest commercially cataloged analog, 2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 864936-44-7, PubChem CID 2982601). Specifically, the target compound exhibits a lower computed XLogP3 (4.3 vs. 4.9), an additional hydrogen-bond acceptor (7 vs. 6), and a higher rotatable bond count (8 vs. 7) [1][2]. These differences are quantitatively meaningful for permeability, solubility, and conformational flexibility profiles [1].

Physicochemical profiling Drug-likeness Lead optimization

Essential Pharmacophoric Role of the 3,4-Dimethoxyphenyl Group Confirmed by 3D-QSAR

In a published CoMFA/CoMSIA study on 2-aminothiazole-based prion inhibitors, compound 17—which shares the identical N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl] core with the target compound—was used to establish that oxymethyl groups at both meta and para positions on the 4-phenyl ring are necessary for biological activity [1]. Analogs lacking this substitution pattern (e.g., 4-methoxyphenyl alone, unsubstituted phenyl) failed to achieve comparable target binding, confirming that the 3,4-dimethoxyphenyl motif is a pharmacophoric requirement, not merely a spectator substituent [1].

Pharmacophore modeling QSAR Target engagement

Thiazole-2-Acetamide Scaffold Activity Benchmark in Tubulin Polymerization Inhibition

A recent structure–activity relationship study on thiazole-2-acetamide derivatives established quantitative activity benchmarks for this scaffold class. The most potent analog (compound 10a) inhibited tubulin polymerization with an IC50 of 2.69 μM, outperforming the reference compound combretastatin A-4 (IC50 = 8.33 μM) [1]. While the target compound (CAS 922922-24-5) itself lacks published tubulin polymerization data, it shares the identical thiazole-2-acetamide core scaffold that produced these sub-3 μM IC50 values [1]. Additionally, these derivatives demonstrated selectivity for cancer cells over normal cells, preserving >85% viability in normal cells at 50 μM [1].

Antiproliferative Tubulin inhibition Scaffold benchmarking

Structural Differentiation Through the 4-Methoxyphenylthio Acetamide Side Chain

The target compound features a 4-methoxyphenylthio acetamide linkage—a thioether-bridged aromatic system—that distinguishes it from commonly available analogs bearing simple acetamide (e.g., CAS 554405-19-5, 2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide) or phenylacetamide side chains [1]. The thioether sulfur introduces a site for potential oxidative metabolism (sulfoxidation/sulfone formation) and alters the electronic environment of the acetamide carbonyl, which may modulate hydrogen-bonding interactions with biological targets. The electron-donating 4-methoxy substituent on the phenylthio ring further differentiates it from the electron-withdrawing 4-chloro analog (CAS 864936-44-7), with potential implications for π-stacking interactions and redox stability [1].

Sulfur-containing side chain Metabolic stability CYP450 interactions

Priority Research and Procurement Application Scenarios for CAS 922922-24-5


Medicinal Chemistry SAR Expansion Around the 4-Position of the Thiazole Core

The CoMFA/CoMSIA-validated necessity of the 3,4-dimethoxyphenyl pharmacophore [1] positions this compound as an ideal starting point for systematic SAR studies. Researchers can modify the 4-methoxyphenylthio acetamide side chain while retaining the proven 3,4-dimethoxyphenyl-thiazole core, enabling exploration of side-chain-dependent variations in potency, selectivity, and ADME properties without compromising the core pharmacophore.

Tubulin Polymerization Inhibitor Lead Identification and Benchmarking

Given the demonstrated sub-3 μM tubulin polymerization IC50 values achieved by structurally related thiazole-2-acetamide derivatives [1], this compound serves as a logical screening candidate for tubulin-targeted anticancer programs. Its distinct side chain (4-methoxyphenylthio vs. the reported aryl/heteroaryl variations) may yield differentiated binding kinetics or isoform selectivity profiles worthy of head-to-head comparison.

Physicochemical Property-Driven Library Design for CNS or Cellular Permeability Profiling

With a computed XLogP3 of 4.3, TPSA of 123 Ų, and 8 rotatable bonds [1], this compound occupies a favorable region of drug-like chemical space for cellular permeability assessment. Relative to the more lipophilic 4-chloro analog (XLogP3 4.9), it offers a refined lipophilicity profile that may reduce non-specific binding in cell-based assays, making it a preferred choice for phenotypic screening cascades where assay interference is a concern [1].

Computational Docking and Pharmacophore Validation Studies

The availability of a high-resolution 3D-QSAR model that explicitly validates the 3,4-dimethoxyphenyl substitution pattern [1] makes this compound a valuable experimental probe for computational chemistry groups. It can serve as a reference ligand for docking studies against prion protein targets or for validating pharmacophore hypotheses across other protein targets where methoxy-rich aromatic interactions are hypothesized.

Quote Request

Request a Quote for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.